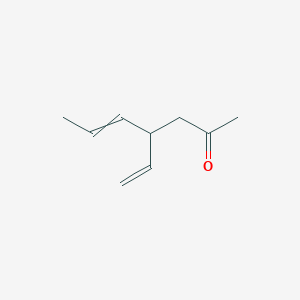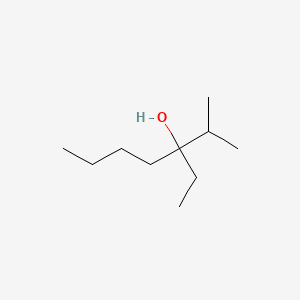
3-Ethyl-2-methylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylheptan-3-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon atom in an aliphatic chain. The molecular formula of this compound is C10H22O. This compound is a colorless liquid with a mild, fruity odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2-methylheptan-3-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with a ketone to form the desired alcohol. For example, n-butylmagnesium bromide can react with a suitable ketone under controlled conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding ketone. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms ketones or aldehydes.
Reduction: Forms alkanes.
Substitution: Forms alkyl halides or other substituted products.
Scientific Research Applications
3-Ethyl-2-methylheptan-3-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, leading to various physiological effects. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-heptanol: Similar structure but differs in the position of the ethyl group.
3-Methyl-3-heptanol: Similar structure but differs in the position of the methyl group.
Uniqueness
3-Ethyl-2-methylheptan-3-ol is unique due to its specific arrangement of the ethyl and methyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific chemical applications where other similar compounds may not be as effective .
Properties
CAS No. |
66719-37-7 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-ethyl-2-methylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-8-10(11,6-2)9(3)4/h9,11H,5-8H2,1-4H3 |
InChI Key |
GYCRUUSYQLIIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


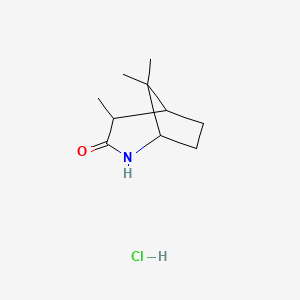

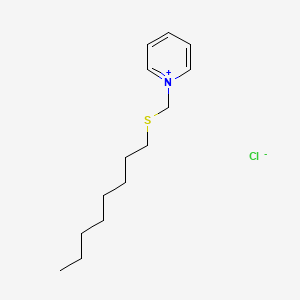
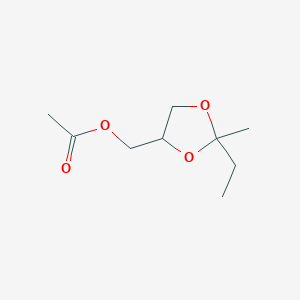
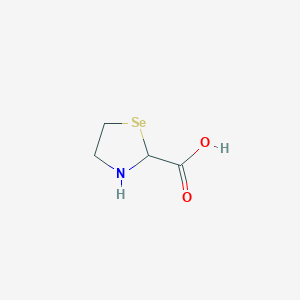

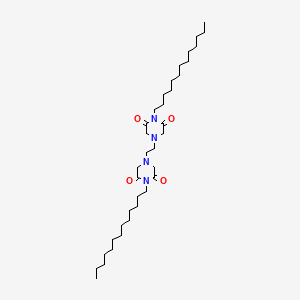
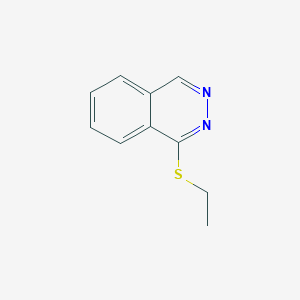
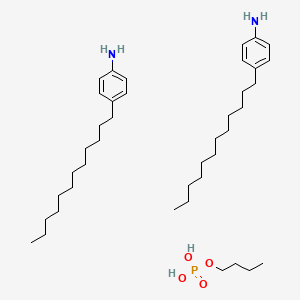
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
